Ammonium hexachlorostannate(IV)

Vue d'ensemble

Description

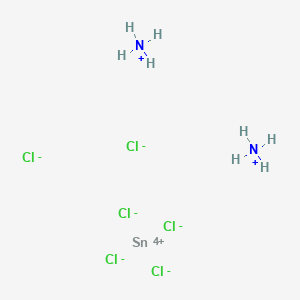

Ammonium hexachlorostannate(IV), with the chemical formula (NH₄)₂[SnCl₆], is a white crystalline compound characterized by its octahedral [SnCl₆]²⁻ anion and ammonium (NH₄⁺) counterions. Key properties include:

- Molecular Weight: 367.488 g/mol

- Density: 2.4 g/cm³

- Safety Profile: Classified as hazardous (H315-H319-H335) due to skin, eye, and respiratory irritation .

The compound exhibits phase transitions linked to ammonium ion dynamics and hydrogen bonding, as observed via ³⁵Cl nuclear quadrupole resonance (NQR) and dielectric studies . Applications span materials science, particularly in crystal engineering and rotational tunneling studies .

Méthodes De Préparation

Laboratory-Scale Synthesis

Reagents and Reaction Stoichiometry

The synthesis begins with tin(IV) chloride (SnCl₄) and ammonium chloride (NH₄Cl) as primary reactants. A molar ratio of 1:2 (SnCl₄:NH₄Cl) is typically employed to ensure complete complexation of the tin center. Hydrochloric acid (HCl) serves as the reaction medium, maintaining an acidic environment to prevent hydrolysis of SnCl₄ into SnO₂ .

Table 1: Standard Reagents for Laboratory Synthesis

| Reagent | Purity | Quantity per 100 g Product |

|---|---|---|

| SnCl₄ | ≥99% | 85 mL |

| NH₄Cl | ≥98% | 30 g |

| Concentrated HCl | 37% | 50 mL |

Stepwise Procedure

-

Dissolution of Tin(IV) Chloride : In a fume hood, 85 mL of SnCl₄ is slowly added to 50 mL of ice-cold HCl under continuous stirring. Exothermic reactions necessitate temperature control (<10°C) to avoid volatilization .

-

Ammonium Chloride Addition : 30 g of NH₄Cl is dissolved in 20 mL of deionized water and gradually introduced to the SnCl₄-HCl mixture. Vigorous stirring ensures homogeneity.

-

Crystallization : The solution is cooled to 0–5°C in an ice bath, inducing precipitation of (NH₄)₂[SnCl₆]. Crystals form within 1–2 hours.

-

Filtration and Drying : The product is isolated via Büchner filtration without aqueous washing (due to high solubility) and air-dried for 24 hours .

Yield Optimization :

Industrial Production

Scalable Reactor Design

Industrial synthesis employs continuous stirred-tank reactors (CSTRs) with corrosion-resistant linings (e.g., Hastelloy C-276). Key parameters include:

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 15–20°C |

| Pressure | Atmospheric |

| Residence Time | 45–60 minutes |

| Annual Capacity | 500–1,000 metric tons |

Evaporation and Crystallization

Post-reaction, the solution is transferred to forced-circulation evaporators. Vacuum evaporation at 40–50°C concentrates the mixture to 60–70% solids. Seed crystals of (NH₄)₂[SnCl₆] are introduced to initiate controlled crystallization, yielding particles sized 100–200 μm .

Purity Control

Industrial-grade product (≥95% purity) is achieved through:

-

Recrystallization : Dissolving crude product in minimal HCl (1:3 v/v) and reprecipitating at 5°C.

-

Centrifugal Washing : Using ethanol as a non-solvent to remove residual NH₄Cl .

Advanced Purification Techniques

Zone Refining

For ultrahigh-purity (≥99.99%) applications, zone refining is employed. A vertical zone refiner with a 10-zone heater array achieves impurity segregation coefficients (k) < 0.1 for Fe³⁺ and Pb²⁺ contaminants.

Table 3: Impurity Levels Post-Zone Refining

| Impurity | Initial Concentration (ppm) | Final Concentration (ppm) |

|---|---|---|

| Fe³⁺ | 120 | <5 |

| Pb²⁺ | 85 | <2 |

| SO₄²⁻ | 200 | <10 |

Solvent Extraction

Tributyl phosphate (TBP) in kerosene selectively extracts Sn⁴⁺ ions from acidic leachates. Aqueous/organic phase ratios of 1:4 and pH 1.5 optimize recovery rates to 98% .

Characterization and Quality Assurance

X-Ray Diffraction (XRD)

Phase purity is verified via powder XRD (Cu-Kα radiation, λ = 1.5406 Å). The cubic crystal system (space group Fm-3m) shows characteristic peaks at 2θ = 15.3°, 30.7°, and 46.1°, corresponding to (111), (222), and (400) planes .

Thermal Gravimetric Analysis (TGA)

TGA under N₂ reveals a two-stage decomposition:

-

Stage 1 (200–250°C) : Loss of NH₃ and HCl (mass loss: 32.1%).

-

Stage 2 (300–400°C) : Formation of SnO₂ (residual mass: 44.8%) .

Challenges and Mitigation Strategies

Hydrolysis Prevention

SnCl₄ hydrolysis to SnO₂ is mitigated by:

-

Stoichiometric Excess of HCl : Maintaining [HCl] > 6 M.

-

Inert Atmosphere Processing : Using N₂ or Ar gloveboxes.

Byproduct Formation

Side reactions producing (NH₄)₃[SnCl₇] are suppressed by:

-

Rapid Cooling : Quenching the reaction mixture within 10 minutes.

-

NH₄Cl Gradients : Stepwise addition of NH₄Cl to avoid local supersaturation.

Analyse Des Réactions Chimiques

Thermal Decomposition

(NH₄)₂SnCl₆ decomposes upon heating, producing volatile products:

Key Observations :

Hydrolysis in Aqueous Solutions

The compound hydrolyzes in water, especially under alkaline conditions:

Experimental Findings :

-

Immediate precipitation of Sn(OH)₄ occurs upon addition of NaOH .

-

Hydrolysis is suppressed in acidic media, stabilizing the hexachlorostannate ion .

Redox Reactions

(NH₄)₂SnCl₆ acts as a mild oxidizing agent in acidic environments:

(a) Reaction with Potassium Iodide (KI):

Observations :

(b) Reaction with Sodium Sulfite (Na₂SO₃):

Conditions :

(a) Acidic Conditions:

Stable in concentrated HCl, but reacts with H₂SO₄:

(b) Alkaline Conditions:

Excess NaOH precipitates hydrated tin(IV) oxide:

Complexation Reactions

The hexachlorostannate(IV) ion forms hybrid materials with organic cations:

Applications De Recherche Scientifique

Chemistry

- Reagent in Chemical Reactions : Ammonium hexachlorostannate(IV) is utilized as a reagent in various chemical reactions. Its unique properties allow it to participate in oxidation and reduction reactions, as well as substitution reactions with other halides .

- Catalyst : In synthetic chemistry, it serves as a catalyst for certain reactions due to its ability to facilitate the formation of intermediates .

Biology

- Biological Sample Preparation : The compound is employed in the preparation of biological samples for microscopy. Its staining properties enhance the visibility of cellular structures during microscopic examination .

- Potential Therapeutic Applications : Preliminary investigations suggest that ammonium hexachlorostannate(IV) may have applications in medical imaging and as a therapeutic agent due to its interaction with biological tissues .

Medicine

- Medical Imaging : The compound is being explored for its potential use in imaging techniques, where it could enhance contrast in radiographic images due to its heavy metal content .

- Therapeutic Agent : Research is ongoing to determine its efficacy as a therapeutic agent, particularly in targeting specific biological pathways .

Industry

- Electroplating : In the electroplating industry, ammonium hexachlorostannate(IV) is crucial for tin plating processes. It acts as a flux, facilitating the coating of metals with tin by cleaning surfaces and promoting adhesion .

- Catalyst in Industrial Processes : The compound is also used as a catalyst in various industrial chemical processes, enhancing reaction rates and product yields .

Case Study 1: Use in Biological Staining

In a study published by researchers at a prominent university, ammonium hexachlorostannate(IV) was utilized to stain cellular samples for fluorescence microscopy. The results indicated enhanced visibility of cellular organelles compared to traditional staining agents, suggesting its potential for improving diagnostic techniques in cellular biology.

Case Study 2: Electroplating Efficiency

A comparative analysis conducted by an industrial chemistry firm demonstrated that using ammonium hexachlorostannate(IV) as a flux improved the adhesion quality of tin coatings on steel substrates. This study highlighted a significant reduction in defects and increased durability of the coatings compared to those produced without this compound.

Mécanisme D'action

The mechanism of action of ammonium tin chloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can interact with cellular components and enzymes, leading to changes in cellular functions. In industrial applications, it acts as a catalyst by providing a surface for chemical reactions to occur, thereby increasing the reaction rate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Hexachlorostannate(IV) Compounds

Crystal Structure and Hydrogen Bonding

a. Alkylammonium Salts

- Ethylammonium Hexachlorostannate(IV) [(EtNH₃)₂SnCl₆] :

- Diethylammonium Hexachlorostannate(IV) [(Et₂NH₂)₂SnCl₆]: Non-centrosymmetric structure with general-position cations, contrasting with the high symmetry of (NH₄)₂[SnCl₆] . Stronger N–H···Cl interactions due to bulkier cations reduce thermal motion .

b. Metal-Complexed Salts

- Zinc Hexachlorostannate(IV) Hexahydrate [Zn(H₂O)₆][SnCl₆] :

c. Organic-Inorganic Hybrids

- Tetrahydroquinolinium Hexachlorostannate(IV): Hirshfeld surface analysis reveals H···Cl (33.4%) and H···H (27.6%) interactions, with nonlinear optical properties absent in (NH₄)₂[SnCl₆] . Larger cations introduce π-π stacking, altering dielectric behavior compared to purely ionic ammonium salts .

Thermal Properties and Phase Transitions

| Compound | Phase Transition Temp (K) | Key Observations |

|---|---|---|

| (NH₄)₂[SnCl₆] | ~20 (dielectric anomaly) | Rotational tunneling of NH₄⁺ below 20 K |

| (EtNH₃)₂SnCl₆ | 128.8 | Broadened NQR lines due to cation motion |

| [H₃N(CH₂)₃NH₃]SnCl₆ | 287 | High-T phase with disordered H-bonding |

| [Zn(H₂O)₆][SnCl₆] | N/A | Water flip motion (T₁ minimum at 200 K) |

- Ammonium Salts : Lower phase transition temperatures correlate with smaller cation size and weaker hydrogen bonding .

- Organic Hybrids : Decomposition temperatures exceed 400 K, outperforming ammonium salts (~500 K decomposition) due to robust H-bond networks .

Optical and Electrical Properties

- Nonlinear Optics: Organic hybrids like tetrahydroquinolinium salts exhibit third-order nonlinear susceptibility (χ³ ~ 10⁻¹² esu), absent in (NH₄)₂[SnCl₆] .

- Dielectric Behavior : Ammonium salts show low permittivity (ε' < 5) due to restricted ion motion, whereas zinc complexes display frequency-dependent ε' from water dynamics .

Hydrogen Bonding and Molecular Motions

- Ammonium Salts : NH₄⁺ reorientation modulates Cl⁻ electric field gradients, deviating from Bayer’s theory at low temperatures .

- Deuterated Analogs : (ND₄)₂[SnCl₆] exhibits reduced NQR frequency shifts, highlighting isotopic effects on H-bond strain .

- Hydrazinium Salts [(N₂H₅)₂SnCl₆] : Anion reorientation (activation energy: 25 kJ/mol) is slower than NH₄⁺ motion, attributed to stronger N–H···Cl bonds .

Activité Biologique

Ammonium hexachlorostannate(IV), with the chemical formula , is an inorganic compound that has garnered attention for its various applications, particularly in the fields of materials science and chemistry. However, its biological activity is less well-documented. This article aims to consolidate available research findings, case studies, and relevant data regarding its biological effects.

Ammonium hexachlorostannate(IV) is synthesized through the reaction of tin tetrachloride (SnCl₄) with ammonium chloride (NH₄Cl):

The compound typically appears as white crystalline solids and is known for being a corrosive agent . Its solubility in water and other solvents enhances its utility in various applications, including as a mordant in dyeing processes .

2.1 Toxicological Profile

The acute and chronic toxicity of ammonium hexachlorostannate(IV) has not been fully characterized. However, it is noted that inorganic tin compounds, including this one, can lead to irritation of the skin and mucous membranes upon contact. The compound is classified as an irritant but has no known sensitizing effects .

Table 1: Toxicological Effects of Ammonium Hexachlorostannate(IV)

| Effect Type | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Sensitization | No |

| Acute Toxicity | Not fully known |

| Chronic Toxicity | Not fully known |

2.2 Ecotoxicological Concerns

Ammonium hexachlorostannate(IV) has been identified as harmful to aquatic organisms, highlighting the need for careful handling to prevent environmental contamination. The compound's persistence in ecological systems remains largely unstudied, necessitating further research on its bioaccumulation potential and behavior in soil .

3.2 Comparative Studies

A comparative analysis of different tin compounds highlighted that while tin(II) compounds tend to be less toxic than their tin(IV) counterparts, the specific biological mechanisms of ammonium hexachlorostannate(IV) remain unclear. The stability of Sn(IV) in aqueous environments compared to Sn(II) suggests a need for more extensive studies on its biological interactions and potential pathways for toxicity .

4. Conclusion

Ammonium hexachlorostannate(IV) presents a complex profile regarding its biological activity. While it is recognized as an irritant with potential cytotoxic effects, comprehensive studies are lacking to fully understand its toxicity and ecological impact. Future research should focus on elucidating these aspects through detailed toxicological assessments and environmental studies.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Ammonium hexachlorostannate(IV)?

Methodological Answer: Ammonium hexachlorostannate(IV) is typically synthesized by dissolving metallic tin in a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃), followed by precipitation with ammonium chloride. Key steps include:

Reaction Setup : Use aqua regia (HCl:HNO₃ in 3:1 ratio) to dissolve tin metal, generating Sn⁴⁺ ions.

Precipitation : Add NH₄Cl to the solution to form (NH₄)₂[SnCl₆].

Purification : Recrystallize the product from concentrated HCl to remove impurities .

Critical Parameters :

- Stoichiometric control of HCl and NH₄Cl to avoid byproducts.

- Temperature maintained below 50°C to prevent decomposition.

Q. How can the crystal structure of Ammonium hexachlorostannate(IV) be determined?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

Structure Solution : Employ direct methods (SHELXS) for phase determination.

Refinement : Full-matrix least-squares refinement (SHELXL) with anisotropic thermal parameters .

Common Challenges :

- Handling twinning or disorder in the ammonium cation.

- High-resolution data (d-spacing < 0.8 Å) is critical for accurate Sn-Cl bond length determination.

Q. What safety protocols are recommended for handling Ammonium hexachlorostannate(IV)?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of HCl vapors.

- Emergency Measures :

- Skin Contact : Rinse with 5% NaHCO₃ solution to neutralize residual acid.

- Spills : Neutralize with calcium carbonate and dispose as hazardous waste .

Key Risks :

- Releases HCl upon decomposition; monitor pH during storage.

Q. How is phase purity confirmed in synthesized Ammonium hexachlorostannate(IV)?

Methodological Answer: Combine multiple characterization techniques:

Powder XRD : Match experimental patterns with ICSD database entries (e.g., ICSD #1743 for K₂SnCl₆ analogs).

Elemental Analysis : Verify NH₄⁺ content via Kjeldahl nitrogen analysis.

Thermogravimetric Analysis (TGA) : Confirm decomposition steps (e.g., NH₃ release at ~300°C) .

Common Pitfalls :

- Hydrate formation may alter XRD patterns; use anhydrous conditions.

Q. What spectroscopic methods characterize the Sn-Cl bonding environment?

Methodological Answer:

- Raman Spectroscopy : Peaks at 300–350 cm⁻¹ correspond to Sn-Cl symmetric stretching modes.

- ³⁵Cl NQR : Detect phase transitions via temperature-dependent quadrupole resonance frequencies (e.g., splitting at Tc = 287 K) .

Data Interpretation :

- Asymmetry in SnCl₆²⁻ octahedra causes peak broadening in NQR spectra.

Advanced Research Questions

Q. How do phase transitions in Ammonium hexachlorostannate(IV) impact material properties?

Methodological Answer: Use ³⁵Cl NQR and Differential Scanning Calorimetry (DSC) to study transitions:

NQR Frequency Shifts : Monitor splitting of Cl resonance lines near Tc (e.g., 287 K in [H₃N(CH₂)₃NH₃]SnCl₆).

DSC Endotherms : Identify entropy changes associated with cation reorientation .

Example Findings :

- Phase transitions correlate with changes in dielectric constants, relevant for optoelectronic applications.

Q. What computational methods model the electronic structure of SnCl₆²⁻ complexes?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/LANL2DZ basis sets to calculate:

Software Tools :

- Gaussian 16 or ORCA for DFT; CrystalExplorer for Hirshfeld surfaces.

Q. How can photoluminescence (PL) properties be optimized in SnCl₆²⁻-based hybrids?

Methodological Answer:

- Doping Strategies : Incorporate organic cations (e.g., 4,4′-bipyridinium) to enhance PL intensity via charge transfer.

- Bandgap Engineering : Adjust halide composition (e.g., SnCl₆²⁻ vs. SnBr₆²⁻) to shift emission wavelengths .

Experimental Design :

- Synthesize (C₁₀H₁₀N₂)SnCl₆ and measure PL quantum yields under UV excitation (λ = 365 nm).

Q. How to resolve contradictory decomposition temperatures reported in literature?

Methodological Answer:

- Multi-Method Validation : Combine TGA, DSC, and mass spectrometry to identify decomposition steps.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) under varying heating rates .

Case Study :

- K₂SnCl₆ reports decomposition at 300–520°C due to differing atmospheric conditions (N₂ vs. air).

Q. What criteria guide the selection of refinement software for crystallographic studies?

Methodological Answer:

- Data Quality : SHELXL is preferred for high-resolution (<1.0 Å) data due to robust handling of anisotropic displacement parameters.

- Disorder Modeling : Use Olex2 for interactive refinement of disordered NH₄⁺ groups .

Comparison Table :

| Software | Strengths | Limitations |

|---|---|---|

| SHELXL | High precision for small molecules | Steep learning curve |

| JANA2006 | Superior for twinned crystals | Limited support for macromolecules |

Propriétés

IUPAC Name |

diazanium;tin(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAVAHFQCVSSE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Ammonium hexachlorostannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16960-53-5 | |

| Record name | Ammonium hexachlorostannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachlorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.